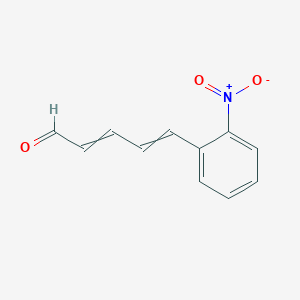

5-(2-Nitrophenyl)penta-2,4-dienal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62322-81-0 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-(2-nitrophenyl)penta-2,4-dienal |

InChI |

InChI=1S/C11H9NO3/c13-9-5-1-2-6-10-7-3-4-8-11(10)12(14)15/h1-9H |

InChI Key |

XYPXZWBBPGLVEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=CC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Nitrophenyl Penta 2,4 Dienal

Multi-Step Approaches to the Pentadienal Backbone

The construction of the C5 polyene aldehyde chain is a critical phase in the synthesis of the target molecule. Several classic and contemporary organic reactions can be employed for this purpose, each offering distinct advantages in terms of stereoselectivity and yield.

Aldol (B89426) Condensation Strategies for α,β-Unsaturated Aldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing a direct route to α,β-unsaturated aldehydes and ketones. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.org In the context of synthesizing a pentadienal system, a crossed or mixed aldol condensation, specifically a Claisen-Schmidt condensation, is a viable approach. This reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens with an aldehyde or ketone that possesses them. commonorganicchemistry.com

For the synthesis of a 5-phenylpenta-2,4-dienal (B75885) precursor, one could envision a reaction between benzaldehyde (B42025) and crotonaldehyde. However, to construct the pentadienal backbone directly, a more strategic approach would involve the reaction of an appropriate C2 and C3 synthons. A plausible route would be the reaction of an enolate of acetaldehyde (B116499) with cinnamaldehyde (B126680). To favor the desired crossed-condensation product and minimize self-condensation of acetaldehyde, the reaction is typically performed under carefully controlled conditions, often using a strong base like lithium diisopropylamide (LDA) at low temperatures to pre-form the enolate before the addition of the aldehyde.

The general mechanism involves the deprotonation of the α-carbon of the carbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the second reactant. organic-chemistry.orglibretexts.org Subsequent dehydration of the resulting β-hydroxy aldehyde yields the conjugated α,β-unsaturated product. libretexts.org The Claisen-Schmidt condensation, in particular, is advantageous as the aromatic aldehyde cannot self-condense, thus simplifying the product mixture. commonorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Product |

| Acetaldehyde | Cinnamaldehyde | LDA | 5-Phenylpenta-2,4-dienal |

| Acetone | Benzaldehyde | NaOH | Dibenzylideneacetone |

Wittig Reaction and Related Olefination Processes for Conjugated Systems

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgyoutube.comyoutube.com It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. youtube.com The key advantage of the Wittig reaction is the specific placement of the double bond, avoiding the potential for isomeric mixtures that can arise from elimination reactions. libretexts.org

To construct the pentadienal backbone, a Wittig reaction could be employed to extend a shorter unsaturated aldehyde. For instance, the reaction of a cinnamaldehyde with a suitable one-carbon Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would not yield the desired product. A more appropriate strategy would involve the reaction of a three-carbon ylide with a two-carbon aldehyde or vice-versa. A more direct approach for forming a conjugated diene is to react a saturated ylide with an α,β-unsaturated aldehyde. libretexts.org For example, reacting (triphenylphosphoranylidene)acetaldehyde (B13936) with cinnamaldehyde could potentially form the desired pentadienal backbone. The stereochemistry of the newly formed double bond is dependent on the nature of the ylide; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

| Aldehyde/Ketone | Wittig Reagent | Product |

| Cinnamaldehyde | (Triphenylphosphoranylidene)acetaldehyde | 5-Phenylpenta-2,4-dienal |

| Benzaldehyde | (3-Oxo-1-propenyl)triphenylphosphorane | 5-Phenylpenta-2,4-dienal |

Horner-Wadsworth-Emmons Olefination in Dienal Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgyoutube.comjocpr.com This reaction typically provides excellent (E)-selectivity in the formation of the alkene product. wikipedia.orgorganic-chemistry.org The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are easily removed during workup, simplifying purification. wikipedia.org

For the synthesis of a pentadienal, the HWE reaction offers a reliable method for extending a carbon chain with a double bond. A plausible strategy would involve the reaction of a phosphonate ester, such as diethyl cinnamylphosphonate, with a formylating agent or a protected form of glyoxal. A more direct approach would be the reaction of an aldehyde with a phosphonate ylide containing a conjugated system. For example, the reaction of diethyl (3-formylallyl)phosphonate with benzaldehyde could yield 5-phenylpenta-2,4-dienal. The HWE reaction is particularly well-suited for the synthesis of polyenes due to its high stereocontrol. jocpr.com

| Aldehyde | Phosphonate Reagent | Base | Product |

| Benzaldehyde | Diethyl (3-formylallyl)phosphonate | NaH | 5-Phenylpenta-2,4-dienal |

| Cinnamaldehyde | Diethyl formylphosphonate | NaH | 5-Phenylpenta-2,4-dienal |

Introduction of the 2-Nitrophenyl Moiety

Once the pentadienal backbone is established, the next critical step is the introduction of the 2-nitrophenyl group. This can be achieved through various methods, including cross-coupling reactions or direct functionalization of a pre-existing phenyl ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Dienals

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl systems. alfa-chemistry.combiosynth.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. biosynth.com

To synthesize 5-(2-Nitrophenyl)penta-2,4-dienal using this method, one would first need to prepare a halogenated pentadienal, such as 5-bromopenta-2,4-dienal. This could then be coupled with 2-nitrophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). uobabylon.edu.iq The reaction generally exhibits good functional group tolerance, making it suitable for substrates containing the aldehyde and nitro functionalities. alfa-chemistry.com

| Halogenated Dienal | Boronic Acid | Catalyst | Base | Product |

| 5-Bromopenta-2,4-dienal | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |

| 5-Iodopenta-2,4-dienal | 2-Nitrophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | This compound |

Direct Nitration Strategies on Phenyl-Substituted Dienals

An alternative approach to introducing the nitro group is through the direct nitration of a pre-formed 5-phenylpenta-2,4-dienal. Electrophilic nitration is a classic method for functionalizing aromatic rings. However, the conditions for nitration (typically a mixture of nitric acid and sulfuric acid) are strongly acidic and oxidizing, which can pose challenges for substrates with sensitive functional groups like aldehydes and conjugated double bonds.

The presence of the penta-2,4-dienal side chain, which is an electron-withdrawing group, will direct the incoming nitro group to the meta position of the phenyl ring. To achieve ortho-nitration, as required for the target molecule, a directing group strategy would likely be necessary. For instance, if the starting material was 5-(2-aminophenyl)penta-2,4-dienal, the amino group would be a strong ortho-, para-director. However, direct nitration of aniline (B41778) derivatives can lead to oxidation and the formation of a significant amount of the meta product due to the protonation of the amino group in the strongly acidic medium. Therefore, a more controlled approach would be required, possibly involving protection of the aldehyde and the use of milder nitrating agents.

A potential, though less direct, route could involve the nitration of a precursor molecule where the side chain is less deactivating or where a directing group is present that can later be converted to the desired pentadienal functionality.

Stereoselective Synthesis of (E,E)-Penta-2,4-dienal Isomers

The geometry of the double bonds in the pentadienal chain is crucial for the compound's properties and reactivity. The all-trans or (E,E)-isomer is typically the most thermodynamically stable and often the desired product in synthesis. Achieving high stereoselectivity is a key challenge addressed by several synthetic methods.

A common strategy for the synthesis of analogous compounds, such as (2E,4E)-1,5-diphenylpenta-2,4-dien-1-ones, involves condensation reactions. nih.gov These reactions, like the Claisen-Schmidt condensation, can be guided to favor the (E,E) isomer through careful selection of reaction conditions, including temperature and catalysts.

Catalytic Control of Double Bond Geometry

Catalysis offers a powerful tool for dictating the stereochemical outcome of a reaction. For the synthesis of 2,4-dienals, transition-metal-catalyzed cross-coupling reactions are particularly effective. The Heck reaction, for instance, can be used to couple an aryl halide with a diene precursor, and the choice of catalyst and ligands plays a pivotal role in controlling the geometry of the newly formed double bond. mdpi.com

Organocatalysis also presents a viable route. The use of specific aminocatalysts can activate dienals through the formation of trienamine intermediates, which can influence the stereochemistry of subsequent reactions. mdpi.com

Table 1: Catalytic Methods for Stereoselective Dienal Synthesis

| Reaction Type | Catalyst/Reagents | Key Features |

|---|---|---|

| Heck Reaction | Palladium catalyst, Ligands | Forms C-C bond with control over double bond geometry. mdpi.com |

| Claisen-Schmidt | Acid or Base catalyst | Condensation reaction favoring the stable (E,E) isomer. nih.gov |

One-Pot and Cascade Reaction Sequences for Dienal Construction

To improve efficiency and reduce waste, chemists often employ one-pot or cascade reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates.

A plausible and efficient one-pot strategy for the synthesis of this compound would be a palladium-mediated Suzuki coupling. This would involve the reaction of 1-bromo-2-nitrobenzene (B46134) with a suitable pentadienal precursor that has been converted in situ into a boronic acid or a related organoboron species. A similar strategy has been successfully used for the synthesis of 5-aryl-2-furaldehydes. researchgate.net

Cascade reactions, where the formation of the initial product triggers subsequent reactions, are also highly valuable. For example, once the this compound has been formed, it can be subjected to organocatalytic cascade reactions with various dienophiles. mdpi.com This allows for the rapid construction of complex molecular architectures from a relatively simple starting dienal. While some cascade reactions like the Prins/Friedel-Crafts cyclization have been used on similar structures to create cyclic compounds, they demonstrate the potential for complex transformations starting from aryl dienals. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 2: One-Pot and Cascade Strategies for Dienal Synthesis

| Strategy | Key Reaction | Description |

|---|---|---|

| One-Pot Synthesis | Suzuki Coupling | In situ formation of a boronic acid from a pentadienal precursor followed by coupling with an aryl halide. researchgate.net |

Post-Synthetic Modifications and Derivatization of the Aldehyde Functionality

The aldehyde group in this compound is a versatile functional handle that can be readily modified to create a diverse range of derivatives. These modifications are useful for a variety of applications, from biological screening to materials science.

A common derivatization, often used for the detection and characterization of aldehydes, is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netresearchgate.netd-nb.info This reaction forms a stable, colored hydrazone, which can be easily analyzed. Other hydrazine-based reagents and hydroxylamine (B1172632) derivatives are also used for this purpose. researchgate.net For more advanced applications, novel derivatization agents like 4-APEBA are being developed for sensitive analysis by mass spectrometry. nih.gov

The aldehyde can also undergo a range of synthetic transformations:

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine in the presence of a reducing agent. This is a fundamental transformation in the synthesis of many biologically active molecules. anr.fr

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, which can then be used in further synthetic steps. anr.fr

Oxidation: Although less common for this specific substrate, the aldehyde could be oxidized to a carboxylic acid.

Umpolung Reaction: Through the use of N-heterocyclic carbene (NHC) catalysts, the normal reactivity of the aldehyde can be inverted (a process called umpolung). This allows the α,β-unsaturated aldehyde to be converted into a saturated ester, for example. organic-chemistry.org

Schiff Base Formation: The reaction of the aldehyde with primary amines forms imines (or Schiff bases), which are important intermediates in many biological and chemical processes. researchgate.net

Table 3: Derivatization and Modification of the Aldehyde Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone researchgate.netresearchgate.netd-nb.info |

| Reductive Amination | Amine, Reducing Agent | Amine anr.fr |

| Reduction | Reducing Agent (e.g., NaBH4) | Alcohol anr.fr |

| Umpolung Esterification | N-Heterocyclic Carbene, Alcohol | Saturated Ester organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 5 2 Nitrophenyl Penta 2,4 Dienal

Reactivity of the Conjugated Dienal System

The extended π-system of the penta-2,4-dienal moiety, comprising two conjugated carbon-carbon double bonds and a carbonyl group, is the main locus of its reactivity. This arrangement creates multiple electrophilic sites, rendering the molecule susceptible to a variety of chemical reactions.

Nucleophilic Addition to the α,β-Unsaturated Carbonyl

The conjugated dienal system of 5-(2-Nitrophenyl)penta-2,4-dienal presents two primary electrophilic centers for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) and δ-carbon (C5) of the conjugated system. This leads to two main pathways for nucleophilic addition: 1,2-addition (direct addition to the carbonyl) and conjugate addition (1,4- or 1,6-addition to the extended conjugated system).

1,2-Addition: This pathway involves the direct attack of a nucleophile on the carbonyl carbon. This type of addition is typically favored by strong, "hard" nucleophiles such as Grignard reagents or organolithium compounds. The reaction is often irreversible and kinetically controlled. The initial product is a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol.

The choice between 1,2- and conjugate addition is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

| Addition Type | Favored by | Product Type |

| 1,2-Addition | Strong, "hard" nucleophiles (e.g., Grignard reagents) | Allylic alcohol |

| Conjugate Addition | Soft nucleophiles (e.g., Gilman reagents, amines) | Saturated aldehyde |

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

The conjugated diene structure within this compound allows it to participate in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, the dienal acts as the 4π-electron component, reacting with a 2π-electron component (the dienophile) to form a six-membered ring. wikipedia.org

The reactivity of this compound as a diene is significantly influenced by its substituents. A typical Diels-Alder reaction is facilitated by an electron-rich diene and an electron-poor dienophile. organic-chemistry.org However, the presence of both the electron-withdrawing aldehyde and the 2-nitrophenyl group on the diene system complicates this picture, likely reducing its reactivity in normal electron-demand Diels-Alder reactions. Conversely, this electronic profile might enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich.

The stereochemistry of the diene (typically requiring an s-cis conformation for the reaction to occur) and the dienophile will dictate the stereochemistry of the resulting cyclohexene (B86901) product.

Aldehyde Oxidation Pathways

The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, 5-(2-nitrophenyl)penta-2,4-dienoic acid. This transformation can be achieved using a variety of common oxidizing agents. noaa.gov

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO₄) | 5-(2-Nitrophenyl)penta-2,4-dienoic acid |

| Jones reagent (CrO₃/H₂SO₄) | 5-(2-Nitrophenyl)penta-2,4-dienoic acid |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | 5-(2-Nitrophenyl)penta-2,4-dienoic acid |

These autoxidation reactions can be initiated by light and are catalyzed by transition metal salts. noaa.gov

Self-Condensation and Polymerization Behavior

Aldehydes, particularly those with α-hydrogens, can undergo self-condensation reactions. noaa.gov For this compound, an aldol-type condensation is conceivable, where one molecule acts as a nucleophile (after deprotonation at the α-position) and another acts as an electrophile. These reactions are often catalyzed by acid or base and can lead to the formation of larger, more complex structures.

Furthermore, the conjugated diene system itself is a monomer that can undergo polymerization. noaa.gov This can proceed via various mechanisms, including radical, cationic, or anionic polymerization, leading to the formation of a polymer chain. The presence of both a diene and an aldehyde group suggests that complex polymerization or condensation-polymerization pathways could occur, potentially leading to cross-linked materials.

Influence of the 2-Nitrophenyl Substituent on Reactivity

The 2-nitrophenyl group is not a passive spectator in the chemical reactions of the molecule. Its electronic properties exert a significant influence on the reactivity of the conjugated dienal system.

Electronic Effects (Electron-Withdrawing Nature) on the Conjugated System

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (mesomeric effect). When positioned on the phenyl ring, these effects are transmitted to the attached penta-2,4-dienal system.

Inductive Effect (-I): The electronegative nitro group pulls electron density away from the phenyl ring and, consequently, from the entire conjugated side chain through the sigma bonds.

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the phenyl ring and the conjugated system onto its own oxygen atoms. This delocalization further reduces the electron density along the dienal backbone.

The combined electron-withdrawing nature of the 2-nitrophenyl group has several important consequences for the molecule's reactivity:

Increased Electrophilicity: By withdrawing electron density, the substituent enhances the electrophilic character of the entire conjugated system. This makes the carbonyl carbon and the β- and δ-carbons even more susceptible to nucleophilic attack compared to a non-substituted analogue like 5-phenylpenta-2,4-dienal (B75885).

Modulation of Diene Reactivity in Diels-Alder Reactions: As mentioned in section 3.1.2, the electron-poor nature of the diene system due to the 2-nitrophenyl group would likely disfavor normal electron-demand Diels-Alder reactions and favor inverse-electron-demand variants.

Acidity of α-Hydrogens: The electron-withdrawing effect can increase the acidity of the α-hydrogens (on the carbon adjacent to the carbonyl group), facilitating their removal under basic conditions and promoting reactions such as aldol (B89426) condensations.

Ortho-Effects and Steric Hindrance on Reaction Pathways

The presence of a nitro group at the ortho position of the phenyl ring in this compound is anticipated to exert significant electronic and steric influences on its reaction pathways. This phenomenon, known as the "ortho effect," can alter the reactivity of the molecule compared to its meta and para isomers. vedantu.comwikipedia.org

The steric bulk of the ortho-nitro group can force the phenyl ring and the pentadienal side chain out of planarity. quora.com This disruption of conjugation can impact the electronic communication between the aromatic ring and the dienal system. In many ortho-substituted benzene (B151609) derivatives, such steric hindrance can influence the rates and outcomes of chemical reactions. youtube.comyoutube.comyoutube.com For instance, in nucleophilic addition reactions at the aldehyde carbonyl group, the approach of a nucleophile could be sterically hindered by the adjacent nitro group.

Electronically, the nitro group is strongly electron-withdrawing. nih.gov This effect is transmitted through the conjugated system, influencing the electrophilicity of the carbonyl carbon and the carbon-carbon double bonds. The ortho-nitro group's inductive effect is particularly pronounced and has been observed to enhance cis-selectivity in certain cycloaddition reactions of related C-2-nitrophenylimines. nih.gov A similar influence might be anticipated in reactions involving the dienal portion of this compound.

Photochemical Transformations and Excited State Reactivity

The photochemistry of ortho-nitroaromatic compounds is a well-studied area, and it is expected that this compound would exhibit characteristic photochemical transformations. A hallmark reaction of many ortho-nitrobenzyl compounds is an intramolecular hydrogen abstraction by the excited nitro group from an adjacent position, leading to the formation of a nitroso species. For example, ortho-nitrobenzaldehyde is known to photochemically rearrange to ortho-nitrosobenzoic acid. rsc.org A similar pathway could be envisioned for this compound, potentially involving the abstraction of a hydrogen atom from the dienal side chain.

The excited state reactivity of nitroarenes can also lead to other transformations. Studies on nitroarenes have shown that the excited state configuration can enable oxidative cleavage of aromatic systems in the presence of alkenes. nih.gov The extended conjugation in this compound provides multiple sites for photochemical reactions, and the specific pathways would likely be dependent on the excitation wavelength and the reaction medium. The photolysis of related nitrophenols has been shown to generate nitrous acid (HONO) in the gas phase. rsc.orgnih.govpnas.org

Reaction Kinetics and Thermodynamic Studies

Spectroscopic Characterization and Structural Analysis of 5 2 Nitrophenyl Penta 2,4 Dienal

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Assignment and Chemical Shifts

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the aldehydic, vinylic, and aromatic protons of 5-(2-Nitrophenyl)penta-2,4-dienal, are not available in the searched literature.

¹³C NMR Spectral Characterization

Detailed ¹³C NMR spectral data, which would identify the chemical shifts for the carbonyl carbon, the carbons of the dienal chain, and the carbons of the 2-nitrophenyl ring, could not be located.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

No published studies utilizing advanced 2D NMR techniques such as COSY, HMQC, or HMBC for the complete and unambiguous assignment of the proton and carbon signals of this compound were found.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass can be calculated from its molecular formula (C₁₁H₉NO₃), no experimental HRMS data to confirm this value for this compound has been published in the available resources.

Fragmentation Pattern Analysis using Tandem Mass Spectrometry (MS/MS)

There is no available information on the fragmentation patterns of this compound from tandem mass spectrometry (MS/MS) experiments. Such data would be crucial for confirming the structure and understanding the molecule's stability under ionization conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Characteristic Vibrational Modes of Dienal and Nitro Functional Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic bands for its constituent functional groups. The dienal moiety is characterized by a strong C=O stretching vibration. Typically, for conjugated aldehydes, this band appears in the region of 1685-1665 cm⁻¹. The C=C stretching vibrations of the dienal's conjugated double bonds will also be present, usually in the 1650-1600 cm⁻¹ range.

The nitro group (-NO₂) gives rise to two prominent and intense stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com For nitroaromatic compounds, the asymmetric N-O stretching band is typically observed between 1550-1475 cm⁻¹, while the symmetric stretch appears in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com These bands are often strong due to the polar nature of the N-O bonds. spectroscopyonline.com A scissoring vibration for the nitro group may also be observed around 850 cm⁻¹. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Dienal | C=O Stretch | 1685-1665 |

| Dienal | C=C Stretch | 1650-1600 |

| Nitro (Aromatic) | Asymmetric N-O Stretch | 1550-1475 orgchemboulder.com |

| Nitro (Aromatic) | Symmetric N-O Stretch | 1360-1290 orgchemboulder.com |

| Nitro | Scissoring | 890-835 spectroscopyonline.com |

Conjugation and Electronic Effects on Vibrational Frequencies

The extensive conjugation in this compound, which spans the phenyl ring, the nitro group, and the pentadienal chain, significantly influences its vibrational frequencies. Conjugation generally leads to a lowering of the vibrational frequency of both C=O and C=C bonds. quora.com This is because the delocalization of π-electrons across the conjugated system weakens these bonds, reducing their force constants and, consequently, their stretching frequencies. quora.com

The electron-withdrawing nature of the nitro group further modulates these frequencies. By pulling electron density from the aromatic ring and the dienal chain, it can enhance the single-bond character of the adjacent C-N bond and influence the electron distribution throughout the π-system. This electronic effect, transmitted through the conjugated framework, can lead to shifts in the characteristic vibrational frequencies of the dienal group. wikipedia.org Studies on similar conjugated systems have shown that there is a correlation between electron-vibrational coupling and the length of the conjugated chain. researchgate.nettudublin.ie

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide significant enhancement of Raman signals for molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. dtu.dknih.gov This technique is particularly well-suited for the detection of trace amounts of nitroaromatic compounds. nih.govoptica.orgdocumentsdelivered.com

For this compound, SERS could be employed for ultra-sensitive detection. The interaction of the nitro group and the π-system of the molecule with the plasmonic surface of the SERS substrate can lead to a dramatic increase in the intensity of its Raman bands. This makes SERS a promising analytical tool for identifying this compound at very low concentrations, which is relevant in forensic and environmental contexts. dtu.dknih.gov The enhancement factors in SERS can be as high as 10¹⁰ to 10¹¹, allowing for the detection of analytes at concentrations as low as 10⁻⁴ to 10⁻⁷ M. dtu.dknih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic transitions within this compound. The extended conjugation of this molecule is the primary determinant of its UV-Vis absorption characteristics.

Analysis of π→π Transitions and Conjugation Length*

The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands resulting from π→π* electronic transitions. fiveable.meuzh.ch These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to isolated double bonds. libretexts.orglibretexts.org

As the length of the conjugated system increases, the HOMO-LUMO gap becomes smaller, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). libretexts.orglibretexts.org The extensive π-system of this compound, which includes the phenyl ring, the dienal chain, and the nitro group, leads to a significant delocalization of electrons and a correspondingly long-wavelength absorption maximum. For instance, while 1,3-butadiene (B125203) absorbs at 217 nm, increasing the conjugation length to 1,3,5-hexatriene (B1211904) shifts the absorption to 258 nm. libretexts.org Given the even more extended conjugation in this compound, its primary π→π* transition is expected to occur at a significantly longer wavelength.

| Compound | Conjugation | λmax (nm) |

| Ethene | Isolated C=C | 165 libretexts.org |

| 1,3-Butadiene | Two conjugated C=C | 217 libretexts.org |

| 1,3,5-Hexatriene | Three conjugated C=C | 258 libretexts.org |

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a solute when the polarity of the solvent is changed. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule. For a compound like this compound, which possesses a permanent dipole moment that is likely to change upon electronic excitation, solvatochromic effects are expected.

The π→π* transition often involves a more polar excited state than the ground state. In such cases, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a decrease in the transition energy and a bathochromic shift (positive solvatochromism) in the absorption maximum. nih.gov Conversely, if the ground state is more polar, a hypsochromic (blue) shift would be observed with increasing solvent polarity. By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, it is possible to gain insights into the nature of its excited state and the solute-solvent interactions. researchgate.net

Fluorescence and Luminescence Spectroscopic Studies of this compound

The study of the fluorescence and luminescence properties of organic molecules provides profound insights into their electronic structure, excited-state behavior, and potential applications in materials science and biology. For a compound like this compound, which possesses a conjugated polyene system linked to a nitro-substituted aromatic ring, complex photophysical processes are anticipated. These processes are largely governed by the interplay between the electron-donating character of the pentadienal chain and the strong electron-withdrawing nature of the nitro group.

Emission Maxima and Quantum Yields

Generally, compounds containing a nitro group directly attached to a π-conjugated system exhibit weak fluorescence, translating to low fluorescence quantum yields. This phenomenon is attributed to the nitro group's ability to promote efficient non-radiative decay pathways from the excited state, such as intersystem crossing to the triplet state or rapid internal conversion to the ground state.

For instance, studies on other nitroaromatic chromophores have shown that the presence of a nitro group can lead to significant quenching of fluorescence. The strong electron-withdrawing character of the nitro group can result in substantial Stokes shifts in polar solvents. researchgate.net In analogous systems, such as certain 2-quinolinone derivatives, the introduction of specific structural features can influence the fluorescence quantum yield, with more rigid structures sometimes promoting more efficient fluorescence by preventing energy loss through non-radiative relaxation processes. depaul.edu However, for a flexible system like this compound, non-radiative decay is expected to be a dominant process.

Given the structure of this compound, it is probable that its emission, if detectable, would be significantly red-shifted compared to the parent pentadienal, due to the extended conjugation and the charge-transfer character of the excited state. The quantum yield is expected to be low, particularly in non-polar solvents, and may show some solvent dependency.

Table 1: Expected Fluorescence Properties of this compound based on Analogous Compounds

| Property | Expected Behavior | Rationale based on Analogous Systems |

| Emission Maximum (λem) | Red-shifted | Extended π-conjugation and intramolecular charge transfer character. |

| Fluorescence Quantum Yield (ΦF) | Low | Efficient non-radiative decay pathways promoted by the nitro group. |

Note: This table is based on expected trends and not on experimental data for the specific compound.

Excited State Dynamics and Intramolecular Charge Transfer

The photophysical behavior of this compound upon absorption of light is expected to be dominated by excited-state dynamics involving intramolecular charge transfer (ICT). ICT is a fundamental process in molecules that contain both electron-donating and electron-accepting moieties linked by a conjugated system. researchgate.net In this molecule, the pentadienal chain can act as an electron donor, while the nitrophenyl group serves as a potent electron acceptor.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is likely localized on the pentadienal chain, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant character on the nitrophenyl group. This initial excitation leads to the formation of a locally excited (LE) state. Subsequently, this LE state can evolve into an ICT state, characterized by a significant separation of charge between the donor and acceptor parts of the molecule.

Studies on similar nitroaromatic systems, such as 4-dimethylamino-4′-nitrostilbene (DNS), have shown that the ICT process can be incredibly fast, occurring on the femtosecond to picosecond timescale. researchgate.net This process is often accompanied by significant structural rearrangements, most notably the twisting of the bond connecting the donor and acceptor fragments. This leads to the formation of a "twisted intramolecular charge transfer" (TICT) state. The formation of TICT states is a well-established mechanism for non-radiative decay in many donor-acceptor systems and could be a primary reason for the anticipated low fluorescence quantum yield of this compound.

The dynamics of ICT and the potential for forming a TICT state are highly sensitive to the solvent environment. Polar solvents can stabilize the charge-separated ICT state, which can influence the emission spectrum and the rates of radiative and non-radiative decay. In some cases, dual fluorescence may be observed, with one band corresponding to the LE state and a second, red-shifted band corresponding to the ICT state.

Furthermore, the ortho-position of the nitro group in this compound may introduce steric hindrance that could affect the planarity of the molecule in the ground state and influence the dynamics of twisting in the excited state. This could lead to different photophysical behavior compared to its para-substituted counterpart. For example, in other ortho-substituted systems, such as o-nitrophenol, complex excited-state dynamics including ultrafast proton transfer have been observed, though this is less likely in the absence of a hydroxyl group. uci.edu The potential for the nitro group to twist out of the plane of the phenyl ring upon excitation is a key factor that would dictate the excited state deactivation pathways. nih.gov

Computational and Theoretical Chemistry Studies of 5 2 Nitrophenyl Penta 2,4 Dienal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often used to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of a compound. For 5-(2-Nitrophenyl)penta-2,4-dienal, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the most stable conformation (the lowest energy state) of the molecule. nih.govscirp.org This would reveal how the ortho-nitro group's steric hindrance and electronic effects influence the planarity of the pentadienal chain and the orientation of the phenyl ring.

Ab Initio Methods for High-Level Characterization

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) or more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can provide highly accurate electronic energies and properties. While computationally more expensive than DFT, they are used to benchmark other methods and for high-precision characterization of molecular properties. rsc.org For this compound, these methods could be used to obtain a very precise understanding of its electronic ground state and excited states.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap would suggest that this compound is more reactive and can be more easily excited. The spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The map uses a color scale to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups, and positive potential near the hydrogen atoms. This visualization is invaluable for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, a phenomenon known as hyperconjugation. This analysis helps to quantify the stability arising from these interactions. For this compound, NBO analysis would reveal the extent of electron delocalization across the conjugated system and the stabilizing interactions between the phenyl ring, the nitro group, and the pentadienal chain.

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations can simulate NMR, IR, and UV-Vis spectra, which can then be compared with experimental data for validation.

In a detailed computational study of a closely related compound containing the 2-nitrophenyl moiety, (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, researchers utilized DFT with the B3LYP and PBE functionals and a 6-31G(d,p) basis set to predict its spectroscopic features scielo.org.za.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of both ¹H and ¹³C atoms. These calculated shifts can be correlated with experimental data to confirm the molecular structure. For the aforementioned related molecule, theoretical calculations provided valuable data for assigning the signals in the experimental NMR spectra scielo.org.za.

IR Spectra: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. For the related 2-nitrophenyl compound, the characteristic stretching vibrations of the nitro group (NO₂) were a key focus. The asymmetrical and symmetrical stretching vibrations of substituted nitrobenzene (B124822) are typically found in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively scielo.org.za. The calculated values for the asymmetric NO₂ stretching vibration showed excellent correlation with the experimental findings scielo.org.za. The carbonyl (C=O) stretching vibration was also identified and compared with theoretical predictions scielo.org.za.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (B3LYP/6-31G(d,p)) (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1566.1 | 1566 |

| Symmetric NO₂ Stretch | 1374.4 | 1339 |

| Carbonyl (C=O) Stretch | 1713 | 1725 |

| C-N Stretch | 1345 | 1327 |

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). In the study of the related compound, two primary absorption peaks were observed experimentally at 348 nm and 406 nm. The TD-DFT calculations predicted these peaks at 342.90 nm and 405.85 nm, showing good agreement scielo.org.za. These transitions are crucial for understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which was also investigated scielo.org.za.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |

| 348 | 342.90 | 0.2430 |

| 406 | 405.85 | 0.378 |

| - | 522.01 | 0.1519 |

Conformational Analysis and Potential Energy Surfaces

The conformational analysis of this compound is critical for understanding its three-dimensional structure and stability. The rotation around single bonds, particularly the bond connecting the phenyl ring to the pentadienal chain, can lead to different conformers with varying energies. The presence of the bulky nitro group at the ortho position introduces significant steric hindrance, which influences the preferred conformation.

Computational methods are used to map the potential energy surface (PES) by systematically changing the dihedral angles of the molecule and calculating the corresponding energy. This allows for the identification of the most stable conformer (the global minimum on the PES) and other low-energy conformers. The optimized molecular geometry from these calculations provides bond lengths, bond angles, and dihedral angles that characterize the most stable structure. For the related 2-nitrophenyl compound, the molecular geometry was fully optimized using DFT methods to find the most stable conformation before further spectroscopic and electronic properties were calculated scielo.org.za.

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) structures, like this compound, are of great interest for their non-linear optical (NLO) properties. The nitrophenyl group acts as an electron acceptor, while the pentadienal chain serves as the π-conjugated bridge. Such compounds can exhibit a large second-order hyperpolarizability (β), a key parameter for NLO materials used in optoelectronic applications.

Applications of 5 2 Nitrophenyl Penta 2,4 Dienal in Advanced Materials and Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The structure of 5-(2-Nitrophenyl)penta-2,4-dienal, which features a conjugated diene system, a reactive aldehyde group, and an electron-withdrawing nitro group, marks it as a versatile building block in organic synthesis. Nitro compounds are widely recognized as valuable intermediates for creating pharmaceutically relevant molecules and other complex organic structures. frontiersin.org The different functional groups on the molecule can undergo a variety of chemical transformations.

The aldehyde group is reactive towards nucleophiles, and the unsaturated carbon chain can participate in cycloaddition reactions. The nitro group itself can be transformed into other functional groups, such as an amine, further expanding its synthetic utility. The existence of more complex derivatives, such as 2-cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide , confirms its use as a foundational scaffold for constructing larger, more functionalized molecules. molport.com

Precursor for Optoelectronic Materials

While specific studies on this compound for optoelectronics are not available, compounds with extended π-conjugated systems and electron-withdrawing groups are of general interest in materials science. These features can influence a molecule's electronic properties, which is a key consideration for materials used in optical and electronic devices.

Synthesis of Functionalized Polyenes and Conjugated Polymers

The conjugated diene structure of this compound makes it a candidate for polymerization reactions. Aldehydes and unsaturated hydrocarbons can be involved in polymerization, and the presence of the nitrophenyl group would introduce specific functionalities into a resulting polymer chain. chemicalbook.com However, specific research documenting the polymerization of this particular compound has not been found.

Development of Chromophores and Fluorophores for Advanced Spectroscopic Probes

Molecules containing nitrophenyl groups can act as chromophores, which are parts of a molecule responsible for its color. bachem.com The conjugated system in this compound is expected to absorb light in the ultraviolet-visible spectrum. While this suggests a potential for developing dyes or probes, detailed photophysical studies and applications as a chromophore or fluorophore for this specific compound are not documented in the available literature.

Role in Sensor Technology and Molecular Recognition Systems

The development of chemical sensors often relies on molecules that can interact with a specific analyte, leading to a detectable change, such as a change in color or fluorescence. The functional groups within this compound could theoretically participate in molecular recognition. Nevertheless, there is no specific research available that demonstrates the application of this compound in sensor technology.

Advanced Analytical Methodologies for 5 2 Nitrophenyl Penta 2,4 Dienal

Chromatographic Techniques for Separation and Purity Assessment

Chromatography, a cornerstone of analytical chemistry, offers a suite of methods for the separation and quantification of 5-(2-Nitrophenyl)penta-2,4-dienal. The choice of technique is contingent on the sample matrix, the required resolution, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. nih.govjmpas.com Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for such aromatic compounds. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of structurally similar compounds, such as cinnamaldehyde (B126680) and its derivatives, C18 columns are frequently employed. jmpas.comnih.govchromatographyonline.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, which may contain additives like phosphoric acid or acetic acid to control the pH and improve peak shape. jmpas.comnih.gov Detection is commonly achieved using a UV-Vis detector, as the conjugated system and the nitro group in this compound are strong chromophores. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV-Vis at 280 nm and 320 nm |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct gas chromatographic (GC) analysis, the technique becomes highly applicable following derivatization. Derivatization can enhance volatility and thermal stability, making the compound amenable to GC separation. actascientific.com For aldehydes, a common derivatization strategy involves reaction with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable and volatile oxime derivative.

The resulting derivative can then be analyzed on a capillary GC column, often with a nonpolar or medium-polarity stationary phase. The choice of detector is critical, and a flame ionization detector (FID) or an electron capture detector (ECD) can be employed, the latter being particularly sensitive to the electrophilic nitro group and the polyfluorinated derivatizing agent.

Table 2: Illustrative GC Parameters for the Analysis of a Volatile Derivative of this compound

| Parameter | Condition |

| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Detector | Electron Capture Detector (ECD) at 320 °C |

Chiral-Phase HPLC for Enantiomeric Excess Determination

The presence of a stereocenter in a molecule necessitates methods for the separation and quantification of its enantiomers. Chiral-phase HPLC is a powerful technique for determining the enantiomeric excess of a chiral compound. nih.govdiva-portal.orgchiralpedia.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com

For a compound like this compound, which could potentially exist as enantiomers if a chiral center is introduced during its synthesis or modification, a variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins could be screened for effective separation. diva-portal.orgresearchgate.net The mobile phase in chiral HPLC is often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol.

Table 3: Illustrative Chiral-Phase HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection | UV-Vis at 280 nm |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgmdpi.comlibretexts.org SFC offers advantages such as faster analysis times and lower solvent consumption compared to HPLC. libretexts.org For polar and aromatic compounds like this compound, a polar co-solvent (modifier) such as methanol is typically added to the supercritical CO2 to increase the mobile phase polarity and analyte solubility. mdpi.com

The separation in SFC can be performed on packed columns similar to those used in HPLC, often with polar stationary phases. wikipedia.orgmdpi.com The technique is also well-suited for chiral separations. wikipedia.org

Table 4: Illustrative SFC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | 2-Ethylpyridine, 3.0 mm x 100 mm, 3 µm |

| Mobile Phase | Supercritical CO2 with a gradient of Methanol (5% to 40% over 10 min) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-Vis at 280 nm |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both the separation and identification of compounds in complex mixtures. actascientific.comajpaonline.comnih.gov

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. actascientific.comajpaonline.comajpaonline.com Following the derivatization of this compound to a volatile form, GC-MS can be used for its definitive identification and quantification.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation data.

Table 5: Illustrative GC-MS Parameters for the Analysis of a this compound Derivative

| Parameter | Condition |

| GC Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Interface Temperature | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. The technique is particularly well-suited for the analysis of aldehydes, which may require derivatization to enhance their chromatographic retention and ionization efficiency.

Research Findings:

For the analysis of aldehydes, derivatization is a common strategy to improve analytical performance. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and various nitrophenylhydrazines (NPHs) are frequently employed. nih.govauroraprosci.comwaters.com A study on the LC-MS/MS analysis of toxic aldehydes demonstrated that derivatization with 3-nitrophenylhydrazine (B1228671) can lead to greater sensitivity compared to 2,4-dinitrophenylhydrazine. nih.gov

Specifically for ortho-nitroaromatic compounds, a validated LC-MS/MS method for the determination of nitrofuran metabolites involved derivatization with 2-nitrophenylhydrazine (B1229437) (2-NP). researchgate.netnih.gov This suggests a viable approach for this compound, where the resulting hydrazone would be amenable to mass spectrometric detection. The use of atmospheric pressure chemical ionization (APCI) in the negative ion mode has been shown to be effective for the analysis of DNPH-derivatized aldehydes, yielding deprotonated molecules that are readily detectable. auroraprosci.com

A typical LC-MS/MS method for derivatized aldehydes would involve a C18 column for separation with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile. acs.org The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity, particularly in complex sample matrices.

Table 1: Illustrative LC-MS/MS Parameters for Aldehyde Analysis (based on analogous compounds)

| Parameter | Setting |

| Chromatography | |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) or APCI |

| Polarity | Negative or Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a general methodology and may require optimization for this compound.

HPLC-NMR for On-Line Structural Elucidation

The hyphenation of high-performance liquid chromatography with nuclear magnetic resonance spectroscopy (HPLC-NMR) provides an unparalleled capability for the on-line structural elucidation of compounds in complex mixtures. This technique is particularly valuable when mass spectrometry data alone is insufficient for unambiguous identification, such as in the case of isomers.

Research Findings:

HPLC-NMR allows for the separation of components by HPLC, followed by the direct transfer of the eluent into the NMR spectrometer for analysis. This provides detailed structural information, including the connectivity of atoms and stereochemistry. libretexts.orgyoutube.com The combination of HPLC with NMR is a powerful tool for analyzing complex mixtures, such as those containing unknown impurities or natural products. wisc.edu

Table 2: Representative 1H-NMR Chemical Shifts for a Related ortho-Nitrophenyl Compound

| Proton | Chemical Shift (ppm) |

| H-3 | ~7.5 |

| H-4 | ~7.1 |

| H-5 | ~7.6 |

| H-6 | ~8.0 |

Data is illustrative for an ortho-nitrophenyl moiety and may vary for the target compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. This provides an additional dimension of separation, which is particularly useful for distinguishing between isomers.

Research Findings:

IMS-MS has proven to be a valuable tool for separating positional isomers that are often indistinguishable by mass spectrometry alone. frontiersin.orgnih.govresearchgate.net The separation is based on the different drift times of the ions through a gas-filled drift tube, which is related to their collision cross-section (CCS). The CCS is a measure of the effective area of the ion as it collides with the buffer gas.

For a compound like this compound, IMS-MS would be highly effective in distinguishing it from its para- and meta-isomers. The different positions of the nitro group would result in distinct three-dimensional structures and, consequently, different CCS values. While specific CCS data for this compound is not available, studies on similar isomeric systems, such as nitrocinnamic acid isomers, have demonstrated the capability of IMS-MS for their separation. nih.gov

Table 3: Conceptual Application of IMS-MS for Nitrophenyl-penta-2,4-dienal Isomers

| Isomer | Expected Relative CCS | Rationale |

| ortho-isomer | Larger | The proximity of the nitro group to the dienal chain may lead to a less compact structure. |

| meta-isomer | Intermediate | The nitro group is further from the side chain, allowing for a more compact conformation than the ortho-isomer. |

| para-isomer | Smaller | The linear arrangement of the nitro group and the dienal chain could allow for the most compact structure. |

This table is a conceptual representation and requires experimental validation.

Spectrophotometric and Spectroscopic Detection Methods

Spectrophotometric and spectroscopic techniques are fundamental for the detection and quantification of this compound, leveraging the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a widely used technique for the quantification of compounds containing chromophores. The extended conjugated system in this compound, which includes the phenyl ring, the dienal chain, and the nitro group, is expected to result in strong absorption in the UV-Vis region.

Research Findings:

The absorption maximum (λmax) of a conjugated system is dependent on the extent of conjugation. researchgate.netresearchgate.net The presence of the 2-nitrophenyl group is expected to significantly influence the UV-Vis spectrum of the molecule. The UV-Vis spectrum of 2-nitrophenol (B165410) exhibits absorption bands around 271.6 nm and a B-band, which are attributed to charge-transfer transitions. researchgate.netyoutube.com The extended conjugation in this compound would likely shift the λmax to longer wavelengths compared to 2-nitrophenol. mdpi.comnih.gov The temperature and pH of the solution can also affect the UV-Vis spectra of nitrophenols and their derivatives. rsc.org

Table 4: Expected UV-Vis Absorption Characteristics

| Compound Moiety | Expected λmax Range (nm) | Transition Type |

| 2-Nitrophenyl | 270-280 | π-π |

| Penta-2,4-dienal | >250 | π-π |

| This compound | >300 (estimated) | π-π (extended conjugation)* |

The λmax for the target compound is an estimation based on the contributing moieties and requires experimental verification.

Fluorescence-Based Detection Methods

Fluorescence spectroscopy offers high sensitivity for the detection of certain molecules. While this compound itself may not be strongly fluorescent, fluorescence-based methods can be employed through quenching mechanisms.

Research Findings:

Nitroaromatic compounds are well-known quenchers of fluorescence. rsc.orgwestmont.edunih.govnih.gov This property can be exploited for their detection. A variety of fluorescent probes have been developed for the detection of nitroaromatics. For example, chlorophyll (B73375) has been used as a fluorescent probe where its fluorescence is quenched in the presence of nitroaromatic compounds. nih.gov Another approach involves the use of luminescent triphenylamine (B166846) carboxylic acids, which show significant fluorescence quenching upon interaction with nitroaromatics. nih.gov

The mechanism of quenching is often based on photoinduced electron transfer (PET) from the excited state of the fluorophore to the electron-deficient nitroaromatic compound. The efficiency of quenching can be related to the concentration of the nitroaromatic analyte, allowing for quantitative measurements. While a specific fluorescence-based detection method for this compound has not been reported, the general principles of fluorescence quenching by nitroaromatics provide a strong basis for the development of such a method. rsc.orgwestmont.edu

Advanced Microfluidic Platforms for Analysis

Microfluidic platforms, also known as lab-on-a-chip devices, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

Research Findings:

Microfluidic devices have been successfully developed for the analysis of aldehydes. For instance, a paper-based microfluidic device has been created for the determination of total aldehydes in saliva. youtube.comillinois.edu This device utilizes a colorimetric reaction, demonstrating the potential for simple and low-cost analysis. Furthermore, microfluidic reactors have been employed for the selective synthesis of aromatic aldehydes, showcasing the precise control over reaction conditions that these platforms offer. researchgate.net

While there are no specific reports on the analysis of this compound using microfluidic devices, the existing research on aldehyde analysis on-chip suggests that such a platform could be readily adapted for this purpose. illinois.edu A microfluidic system could be designed to perform sample pre-treatment, derivatization, separation, and detection in a single, integrated device. This would be particularly advantageous for the analysis of trace amounts of the compound in complex samples.

Q & A

Basic Question: What are the key methodological considerations for synthesizing 5-(2-Nitrophenyl)penta-2,4-dienal in academic research?

Answer:

Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to stabilize the conjugated dienal system and nitroaryl group. A factorial design approach (varying ≥3 factors) is recommended to identify interactions between variables, such as the impact of nitro group orientation on aldol condensation efficiency . Purification should involve gradient chromatography or recrystallization to isolate isomers, with progress monitored via TLC (Rf analysis) and NMR (olefinic proton coupling constants) .

Basic Question: How should researchers characterize the photostability of this compound under experimental conditions?

Answer:

Use accelerated aging protocols with UV-Vis spectroscopy (λmax 300–400 nm) to track nitro group-mediated degradation. Employ HPLC-MS to quantify degradation products (e.g., nitroso derivatives) and correlate with first-order kinetic models. Control humidity and oxygen levels using sealed quartz cells with inert gas purging .

Advanced Question: What experimental strategies resolve contradictions in reported reaction yields for nitroaryl-dienal conjugates?

Answer:

Systematically evaluate:

- Isomer purity : Use chiral HPLC or NOESY NMR to confirm stereochemical homogeneity .

- Byproduct analysis : Apply high-resolution mass spectrometry (HRMS) to detect trace intermediates.

- Replicate conditions : Adopt a pre-test/post-test design with independent variables (e.g., solvent, catalyst) to isolate confounding factors . Cross-reference with computational models (DFT) to predict thermodynamic vs. kinetic product ratios .

Advanced Question: How can researchers design experiments to elucidate the mechanistic role of the nitro group in this compound’s reactivity?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. cyclization) .

- Electrochemical profiling : Conduct cyclic voltammetry to quantify nitro group redox activity and correlate with Hammett substituent constants .

- Theoretical framework : Align hypotheses with frontier molecular orbital (FMO) theory to predict regioselectivity in Diels-Alder reactions .

Advanced Question: What methodologies optimize multi-step synthetic routes for this compound derivatives?

Answer:

- Orthogonal design : Use Taguchi methods to prioritize critical steps (e.g., nitro reduction vs. dienal protection) while minimizing trial counts .

- Process control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .

- Scale-up protocols : Apply dimensionless scaling parameters (Reynolds, Damköhler numbers) to maintain mixing efficiency and heat transfer in batch reactors .

Advanced Question: How can researchers validate the biological activity of this compound derivatives while minimizing false positives?

Answer:

- Dose-response profiling : Use a sigmoidal curve model (Hill equation) to calculate EC50/IC50 values across ≥3 replicates .

- Counter-screening : Test against structurally related nitroaryl compounds to isolate structure-activity relationships (SAR) .

- Theoretical alignment : Link bioactivity data to molecular docking simulations (e.g., AutoDock Vina) to prioritize targets with strong binding affinities .

Advanced Question: What analytical approaches differentiate degradation pathways of this compound in oxidative vs. reductive environments?

Answer:

- Redox titration : Quantify nitro-to-amine conversion using iodometric back-titration under inert vs. aerobic conditions .

- LC-QTOF-MS/MS : Fragment degradation products to assign structures via characteristic neutral losses (e.g., NO loss from nitro groups) .

- Kinetic modeling : Fit time-course data to parallel reaction networks (e.g., nitro reduction vs. dienal hydrolysis) using MATLAB’s ODE solvers .

Advanced Question: How can computational methods enhance the interpretation of this compound’s spectroscopic data?

Answer:

- DFT-NMR correlation : Calculate chemical shifts (GIAO method) at B3LYP/6-311+G(d,p) to assign ambiguous proton environments .

- TD-DFT for UV-Vis : Simulate electronic transitions and compare with experimental λmax values to validate excited-state geometries .

- Molecular dynamics (MD) : Model solvent effects on conformational equilibria (e.g., s-cis vs. s-trans dienal) to explain temperature-dependent NMR splitting .

Advanced Question: What experimental frameworks link this compound’s electronic properties to material science applications?

Answer:

- Bandgap engineering : Measure HOMO-LUMO gaps via cyclic voltammetry and correlate with DFT-predicted values for organic semiconductor design .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen/air to identify decomposition thresholds for polymer composite applications .

- Nonlinear optics (NLO) : Use Z-scan techniques to quantify second-harmonic generation (SHG) efficiency, guided by hyperpolarizability calculations .

Advanced Question: How should researchers systematically address contradictory data in nitroaryl-dienal conjugate studies?

Answer:

- Meta-analysis framework : Apply PRISMA guidelines to aggregate literature data, weighting studies by methodological rigor (e.g., sample size, controls) .

- Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty propagation from experimental error sources (e.g., pH drift, impurity levels) .

- Consensus modeling : Develop a Bayesian network to integrate conflicting results and identify highest-probability mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.